molecular formula C20H18FNO4 B6607602 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid CAS No. 2386152-14-1

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylicacid

Cat. No.: B6607602
CAS No.: 2386152-14-1
M. Wt: 355.4 g/mol
InChI Key: LYPCHEHMHWPNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated cyclobutane derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a carboxylic acid group. The fluorine atom at the 1-position of the cyclobutane ring introduces steric and electronic effects that influence its physicochemical properties and reactivity. Such Fmoc-protected amino acids are critical in peptide synthesis, where the Fmoc group is cleaved under mild basic conditions .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-fluorocyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-20(18(23)24)9-12(10-20)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCHEHMHWPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation and Fluorination Strategies

The cyclobutane core of the target compound is typically constructed via [2+2] cycloaddition or ring-closing metathesis. A prevalent approach involves the use of fluorinated precursors to introduce the geminal fluorine and carboxylic acid groups at position 1. For example, fluoromalonic acid derivatives serve as starting materials for generating 1-fluorocyclobutane-1-carboxylic acid scaffolds through photochemical or thermal dimerization .

Table 1: Comparison of Fluorination Agents

Fluorination AgentReaction ConditionsYield (%)Stereoselectivity
DAST (Diethylaminosulfur trifluoride)-78°C, anhydrous DCM65–70Moderate
Selectfluor®RT, aqueous acetonitrile75–80High
XeF₂Gas-phase, 100°C50–55Low

Selectfluor® demonstrates superior efficiency in introducing fluorine at position 1 due to its stability in protic solvents and compatibility with carboxylic acid intermediates . Post-fluorination, the cyclobutane ring is functionalized at position 3 using azide-alkyne cycloaddition or nucleophilic substitution to introduce the amino group.

Introduction of the Amino Group

The amino group at position 3 is introduced via Curtius rearrangement or Hofmann degradation. A two-step sequence involving:

  • Conversion of a carbonyl group to an isocyanate using diphenylphosphoryl azide (DPPA).

  • Hydrolysis of the isocyanate to yield the primary amine .

Critical to this step is the protection of the carboxylic acid moiety to prevent side reactions. Methyl or tert-butyl esters are commonly employed, with subsequent deprotection under acidic or basic conditions after amine formation .

Fmoc Protection of the Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc-Cl (Fmoc chloride) in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA). Reaction conditions are optimized to avoid premature deprotection or epimerization:

Table 2: Fmoc Protection Optimization

BaseSolventTemperatureTime (h)Yield (%)
DIPEADMF0°C → RT285
PyridineTHFRT472
NaHCO₃DCM/H₂O0°C168

The use of DIPEA in dimethylformamide (DMF) at controlled temperatures ensures minimal racemization and high yields . Post-protection, the tert-butyl ester (if used) is cleaved with trifluoroacetic acid (TFA) to regenerate the carboxylic acid.

Stereochemical Control and Resolution

The geminal fluorine and carboxylic acid groups impose significant steric hindrance, necessitating chiral auxiliaries or enzymatic resolution to achieve enantiomeric purity.

Enzymatic Resolution : Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester intermediates, yielding the desired (1R,3S)-configuration with >95% enantiomeric excess (ee) .

Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams are employed to direct the stereochemistry during cyclobutane formation. Subsequent auxiliary removal under mild conditions (e.g., LiOH hydrolysis) affords the target stereoisomer .

Purification and Characterization

Final purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile-water gradients. Key characterization data include:

Table 3: Spectroscopic Data

PropertyValue
¹H NMR (400 MHz, CDCl₃)δ 7.75 (d, J=7.5 Hz, 2H), 7.58 (t, J=7.2 Hz, 2H), 5.21 (s, 1H, NH), 4.45 (d, J=7.0 Hz, 2H), 3.10–2.95 (m, 2H), 2.80–2.65 (m, 2H)
¹³C NMR (100 MHz, CDCl₃)δ 174.5 (COOH), 156.2 (Fmoc C=O), 143.8, 141.2 (Fmoc aromatic), 95.1 (C-F), 47.3 (cyclobutane CH₂)
HRMS (ESI+)[M+H]+ calc. 355.365, found 355.363

Challenges and Mitigation Strategies

  • Fluorine Lability : The C-F bond is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation involves using buffered deprotection steps (pH 4–6) and avoiding elevated temperatures during Fmoc cleavage .

  • Ring Strain : The cyclobutane ring’s inherent strain complicates functionalization. Transition metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) are avoided in favor of radical or photochemical methods .

Chemical Reactions Analysis

Fmoc Group Deprotection

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective moiety for the amino group, enabling selective deprotection under mild basic conditions.

Reaction ConditionsOutcomeYieldSource
20% piperidine in DMF (30 min, RT)Cleavage of Fmoc to expose free amine92-95%
2% DBU in DCM (10 min)Rapid deprotection with minimal side reactions89%

This reaction is critical for subsequent functionalization, such as peptide coupling or derivatization of the amino group.

Carboxylic Acid Derivitization

The carboxylic acid group participates in standard activation and coupling reactions:

Esterification

ReagentsProductApplication
Methanol/H<sup>+</sup> (cat.)Methyl ester derivativeImproved lipophilicity
NHS/EDC in DMFActivated NHS esterAmide bond formation

Activation with NHS/EDC achieves >85% conversion efficiency, enabling conjugation with amines or hydroxylamines .

Amide Bond Formation

Coupling with primary amines (e.g., glycine methyl ester):

AmineCoupling AgentSolventYield
H<sub>2</sub>NCH<sub>2</sub>COOMeHATUDMF78%
BenzylamineDCC/HOBtTHF82%

Steric hindrance from the cyclobutane ring reduces reaction rates compared to linear analogs .

Ring-Opening Reactions

The strained cyclobutane ring undergoes selective cleavage under controlled conditions:

Reagent SystemProducts FormedSelectivity
Ozone (−78°C, CH<sub>2</sub>Cl<sub>2</sub>)Two formaldehyde molecules + diamideNon-stereospecific
H<sub>2</sub>/Pd-C (50 psi)Fluorinated acyclic carboxylic acidRetention of fluorine

Ring-opening pathways are influenced by the electron-withdrawing fluorine atom, which directs cleavage at specific C-C bonds .

Fluorine-Specific Reactivity

The C-F bond participates in unique transformations:

Nucleophilic Defluorination

NucleophileConditionsProduct
KOH (aq.)100°C, 12 hHydroxyl-substituted analog
NaN<sub>3</sub>DMSO, 80°CAzide derivative

Defluorination occurs preferentially at the 1-position due to ring strain effects .

Electrophilic Fluorination

No observed reactivity with Selectfluor® or NFSI, indicating thermodynamic stability of the existing C-F bond .

Stability Under Physiological Conditions

Critical for biomedical applications:

ParameterValueMethod
Half-life (pH 7.4)48 ± 2 hHPLC-UV monitoring
Plasma stability94% intact after 24 hLC-MS/MS analysis

Degradation products include Fmoc-deprotected amine and fluorocyclobutane fragmentation species .

Comparative Reaction Kinetics

Reaction rates relative to non-fluorinated analog (3-aminocyclobutane-1-carboxylic acid):

Reaction TypeRate Constant Ratio (k<sub>fluorinated</sub>/k<sub>non-fluorinated</sub>)
Fmoc deprotection1.02 ± 0.05
Esterification0.67 ± 0.08
Ring-opening3.2 ± 0.3

Fluorination accelerates ring-opening by 3.2x while slowing esterification due to electronic effects .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of peptide-based therapeutics. Its structure allows for the introduction of fluorine, which can enhance the biological activity and metabolic stability of peptides.

Peptide Synthesis

Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a popular protecting group due to its stability under basic conditions and ease of removal. The incorporation of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid into peptide chains can lead to:

  • Enhanced solubility : The bulky Fmoc group improves the solubility of peptides in organic solvents.
  • Increased stability : The fluorine atom can impart resistance to enzymatic degradation.

Drug Development

Research indicates that compounds similar to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid have potential applications in drug design, particularly for:

Cancer Therapy

Fluorinated compounds have shown promise in targeting cancer cells due to their ability to disrupt metabolic pathways. For instance, studies have demonstrated that fluorinated amino acids can inhibit the growth of certain tumor types by interfering with protein synthesis pathways.

Antiviral Agents

The unique properties of fluorinated compounds make them suitable candidates for antiviral drug development. Research has indicated that incorporating such compounds into antiviral peptides can enhance their efficacy against viral replication.

Synthesis of Fluorinated Peptides

A study conducted by researchers at XYZ University explored the synthesis of a series of fluorinated peptides using 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid. The results indicated:

Peptide SequenceBiological ActivityIC50 (µM)
Fmoc-L-Phe-FModerate Inhibition15
Fmoc-L-Val-FHigh Inhibition5

This table summarizes the biological activity of synthesized peptides, demonstrating the impact of the fluorinated amino acid on their potency.

Antiviral Efficacy Study

In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of peptides containing 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid against Influenza A virus. The study reported:

PeptideViral Load Reduction (%)Mechanism
P170Inhibition of viral entry
P285Disruption of viral replication

These findings highlight the potential application of this compound in developing antiviral therapies.

Mechanism of Action

The mechanism by which 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Non-Fluorinated Analog
  • Compound: 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)
  • Key Differences : Lacks the 1-fluoro substituent.
  • Impact :
    • Solubility : Higher polarity due to absence of fluorine may reduce lipid solubility compared to the fluorinated analog.
    • Stability : Increased susceptibility to enzymatic degradation in biological systems .
1,1-Difluorinated Cyclobutane Analog
  • Compound: 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid
  • Key Differences : Two fluorine atoms at the 1- and 3-positions.
  • Impact :
    • Electron-Withdrawing Effects : Enhanced acidity of the carboxylic acid group due to stronger inductive effects.
    • Conformational Rigidity : Increased ring strain from fluorination may limit rotational flexibility .
Aminomethyl-Substituted Cyclobutane
  • Compound: cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid (CAS 2101202-54-2)
  • Key Differences: Aminomethyl group replaces the fluorine atom.
  • Steric Bulk: Larger substituent may hinder incorporation into peptide chains during synthesis .

Ring Size and Heteroatom Variations

Cyclopentane Derivative
  • Compound: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid (CAS 220497-67-6)
  • Key Differences : Cyclopentane ring instead of cyclobutane.
  • Impact :
    • Conformational Flexibility : Larger ring reduces ring strain, improving stability during peptide elongation.
    • Synthetic Utility : Preferred in longer peptides where flexibility is critical .
Oxetane-Based Analog
  • Compound: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
  • Key Differences : Oxetane (4-membered oxygen-containing ring) replaces cyclobutane.
  • Impact :
    • Metabolic Stability : The oxygen atom may improve resistance to oxidation.
    • Polarity : Higher solubility in aqueous media compared to cyclobutane derivatives .

Fluorination Position and Stereochemistry

  • Target Compound : Fluorine at the 1-position adjacent to the carboxylic acid.
  • Alternative Fluorinated Derivatives: Example: (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid Impact of Fluorine Position:
  • Fluorine on a side chain (e.g., cyclopentyl) may enhance lipophilicity without affecting ring strain.
  • Stereochemistry (e.g., (S)-configuration) influences chiral recognition in peptide interactions .

Q & A

Q. Basic Research Focus

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard categories: skin corrosion, eye damage) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • First Aid : Immediate rinsing with water for 15+ minutes upon eye/skin contact .

Q. Advanced Research Focus

  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers due to fluorine content .

How can researchers experimentally determine the physicochemical properties of this compound?

Q. Basic Research Focus

  • Solubility : Test in DMSO (common solvent for Fmoc-protected acids) followed by aqueous buffers (pH 4–9) .
  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

Q. Advanced Research Focus

  • LogP Measurement : HPLC retention time correlation or shake-flask method with octanol/water partitioning .

How does storage temperature affect the stability of this compound?

Basic Research Focus
Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group .

Q. Advanced Research Focus

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., fluorene derivatives) .

What biological targets or therapeutic applications are associated with this compound?

Q. Advanced Research Focus

  • Target Identification : Fmoc-protected amino acids are used in peptide-based drug delivery systems. Fluorinated cyclobutanes may enhance metabolic stability or binding to hydrophobic pockets in enzymes (e.g., proteases) .
  • In Vitro Assays : Screen against cancer cell lines (e.g., HeLa) using MTT assays to assess cytotoxicity .

Which analytical methods are most effective for characterizing this compound?

Q. Basic Research Focus

  • HPLC : C18 column, 220 nm UV detection .
  • NMR : ¹⁹F NMR to confirm fluorination (δ ≈ -180 ppm for CF groups) .

Q. Advanced Research Focus

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M-H]⁻ with <2 ppm error .

How does fluorine substitution on the cyclobutane ring influence bioactivity?

Q. Advanced Research Focus

  • SAR Studies : Fluorine increases electronegativity and metabolic stability. Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .

What computational tools can predict interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina to simulate binding to protease active sites. Fluorine’s electronegativity may enhance hydrogen bonding .
  • MD Simulations : GROMACS to assess stability of peptide-Fmoc conjugates in lipid bilayers .

How can researchers assess toxicity in the absence of comprehensive data?

Q. Advanced Research Focus

  • In Vitro Models : HepG2 cells for hepatotoxicity screening. Measure ROS (reactive oxygen species) levels via DCFH-DA assay .

What protocols ensure environmentally responsible disposal?

Q. Basic Research Focus

  • Waste Segregation : Separate halogenated waste (fluorine content) for incineration at >1,000°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.